molecular formula C17H19ClN2O4 B2554848 6-chloro-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 876712-03-7

6-chloro-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2554848
CAS RN: 876712-03-7
M. Wt: 350.8
InChI Key: FGVFQDOTJHTHII-UHFFFAOYSA-N
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Description

6-chloro-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide, also known as CMOC, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Synthesis and Biological Activity

6-chloro-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide is involved in the synthesis of compounds with significant biological activities. For instance, chromenones linked to a 1,2,3-triazole ring system have been synthesized and evaluated for their anti-ChE activity, showing potential for Alzheimer's disease treatment. One such compound demonstrated good anti-acetylcholinesterase activity and a neuroprotective effect against H2O2-induced cell death in PC12 neurons, although it showed no beta-secretase inhibitory activity. These findings suggest its dual binding activity, targeting both the catalytic active site and the peripheral anionic site of AChE (Saeedi et al., 2017).

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of compounds derived from 6-chloro-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide. Various studies have synthesized and characterized new derivatives, showing remarkable antimicrobial activity against different classes of bacteria and fungi. This indicates the compound's role in developing new antimicrobial agents, which is crucial in the fight against resistant microbial strains (El Azab et al., 2014).

Antitumor Activity

The compound has also shown promise in antitumor activity research. A synthesized compound exhibited distinct inhibitory capacity against the proliferation of cancer cell lines, such as A549 and BGC-823. This highlights its potential application in cancer treatment, offering a new avenue for developing antitumor drugs (Ji et al., 2018).

Corrosion Inhibition

Interestingly, morpholine and piperazine-based carboxamide derivatives, related to 6-chloro-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide, have been studied as corrosion inhibitors for mild steel in HCl medium. These studies suggest that compounds with similar structures can effectively inhibit corrosion, highlighting their potential industrial applications in protecting metals against corrosion (Nnaji et al., 2017).

properties

IUPAC Name

6-chloro-N-(3-morpholin-4-ylpropyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4/c18-13-2-3-15-12(10-13)11-14(17(22)24-15)16(21)19-4-1-5-20-6-8-23-9-7-20/h2-3,10-11H,1,4-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVFQDOTJHTHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide

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